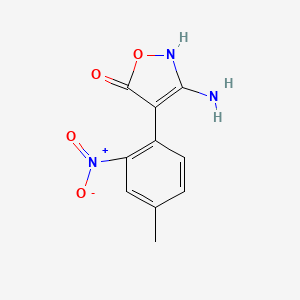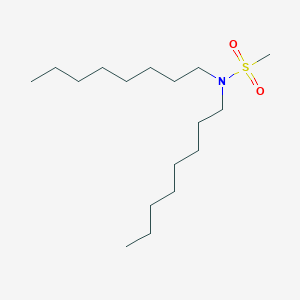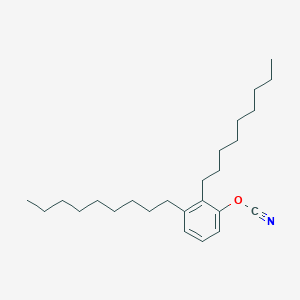![molecular formula C14H20O2 B14280902 (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol CAS No. 125224-44-4](/img/structure/B14280902.png)
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 4-methoxybenzyl chloride.
Grignard Reaction: The 4-methoxybenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is resolved using chiral chromatography or enzymatic resolution to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-2-[(4-hydroxyphenyl)methyl]cyclohexan-1-ol: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
125224-44-4 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12,14-15H,2-5,10H2,1H3/t12-,14-/m1/s1 |
Clé InChI |
LOYHAUINIBKYQU-TZMCWYRMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@H]2CCCC[C@H]2O |
SMILES canonique |
COC1=CC=C(C=C1)CC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
